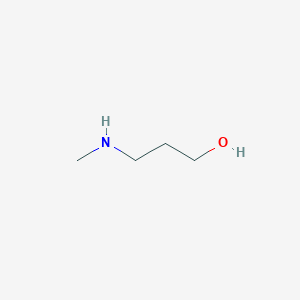

3-(Methylamino)propan-1-ol

描述

属性

IUPAC Name |

3-(methylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-5-3-2-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGXWTOLFOPIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436133 | |

| Record name | 3-(Methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42055-15-2 | |

| Record name | 3-(Methylamino)-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042055152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLAMINO)-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D9DNX69QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Ketone Substrate Preparation

The foundational step in synthesizing 3-(methylamino)propan-1-ol involves generating a ketone precursor. For analogs such as 3-(methylamino)-1-phenylpropan-1-ol, acetophenone serves as the starting material. In a Claisen condensation reaction, acetophenone reacts with ethyl formate under basic conditions to yield benzoylacetaldehyde sodium salt. This intermediate is pivotal for introducing the α,β-unsaturated ketone structure necessary for subsequent amination.

For non-phenyl variants like this compound, propanal or its derivatives may replace acetophenone. However, the absence of an aromatic group necessitates modified reaction conditions to stabilize the enolate intermediate. Anhydrous solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) are employed to enhance enolate formation.

Methylamine Condensation

The benzoylacetaldehyde sodium salt undergoes condensation with methylamine hydrochloride in a 1:1.2 molar ratio to minimize unreacted ketone residues. This step forms an imine intermediate, which is subsequently reduced. For non-aromatic analogs, methylamine gas or aqueous solutions are preferred to avoid hydrochloride byproducts that complicate purification.

Optimization Insight :

-

Temperature : Maintaining the reaction at 0–5°C during methylamine addition prevents imine hydrolysis.

-

Solvent Choice : Methanol or ethanol facilitates proton exchange, accelerating imine formation.

Sodium Borohydride-Acetic Acid Reduction

Selective Reduction of α,β-Unsaturated Ketones

The patented method for 3-(methylamino)-1-phenylpropan-1-ol employs sodium borohydride (NaBH₄) in glacial acetic acid to reduce the α,β-unsaturated ketone to the corresponding alcohol. This one-pot reduction avoids multi-step processes, achieving yields exceeding 85%.

Reaction Conditions :

| Parameter | Specification |

|---|---|

| NaBH₄ Quantity | 21 mmol per 3.7 mmol ketone |

| Temperature | 5–10°C |

| Solvent | Glacial acetic acid |

| Reaction Time | 4–6 hours |

The exothermic reaction requires controlled NaBH₄ addition to prevent thermal degradation. Post-reduction, the mixture is neutralized with 240 mmol NaOH, extracting the product into ethyl acetate.

Challenges in Non-Aromatic Systems

For this compound, the absence of a phenyl group reduces substrate stability, necessitating lower temperatures (0–5°C) and slower reagent addition. Catalytic hydrogenation using palladium on carbon (Pd/C) has been proposed as an alternative, though patent data prioritize borohydride methods for cost efficiency.

Alternative Synthetic Pathways

Reductive Ring Cleavage of Isoxazolidines

A secondary route involves synthesizing phenylisoxazolidine followed by reductive ring opening to yield 3-(methylamino)-1-phenylpropan-1-ol. This method, while avoiding ketone intermediates, requires harsh conditions (e.g., lithium aluminum hydride) and offers lower yields (60–70%) compared to reductive amination.

Epoxide Ring-Opening Strategies

Epoxystyrene derivatives react with methylamine to form 3-(methylamino)-1-phenylpropan-1-ol via nucleophilic ring opening. This method is limited by epoxide availability and competing side reactions, though it provides enantiomeric control in asymmetric syntheses.

Purification and Analytical Validation

Recrystallization Techniques

The hydrochloride salt of this compound is purified via recrystallization from ethanol-water (7:3 v/v), achieving >98% purity. For non-salt forms, fractional distillation under reduced pressure (40–50°C at 15 mmHg) isolates the free base.

Chromatographic and Spectroscopic Analysis

-

HPLC : A C18 column with 0.1% TFA in water/acetonitrile (70:30) resolves impurities at 254 nm.

-

¹H NMR : Characteristic peaks include δ 1.6 (m, CH₂), δ 2.5 (s, N-CH₃), and δ 3.7 (t, OH).

Industrial Scalability and Environmental Considerations

化学反应分析

Types of Reactions: 3-(Methylamino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amine group can be reduced to form the corresponding amine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used for substitution reactions.

Major Products:

Oxidation: 3-(Methylamino)propanal or 3-(Methylamino)propanoic acid.

Reduction: 3-(Methylamino)propanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

One of the primary applications of 3-(Methylamino)propan-1-ol is in the pharmaceutical industry. It serves as a precursor for the synthesis of several important drugs, most notably Duloxetine , an antidepressant used for treating major depressive disorder and generalized anxiety disorder. The synthesis pathway involves the conversion of this compound into optically active intermediates that are crucial for the drug's efficacy .

Table 1: Pharmaceutical Applications of this compound

| Application | Drug Name | Use Case |

|---|---|---|

| Synthesis | Duloxetine | Treatment of depression and anxiety |

| Intermediate | Other Antidepressants | Various neurological conditions |

Chemical Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing complex organic molecules. Its ability to form various derivatives makes it a versatile building block in chemical synthesis.

Table 2: Chemical Synthesis Applications

| Application | Description |

|---|---|

| Organic Synthesis | Used to create derivatives for various compounds |

| Reaction Intermediates | Serves as a precursor in multi-step syntheses |

Case Study 1: Synthesis of Duloxetine

A notable study demonstrated the efficient synthesis of Duloxetine from this compound through a series of reactions involving condensation with naphthalene derivatives. This method not only simplifies the synthetic route but also enhances yield and purity .

Case Study 2: Antimicrobial Activity

Research published in MDPI highlighted the antimicrobial properties of compounds related to this compound. In vitro studies showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6 to 12 μg/mL, indicating strong potential as an antimicrobial agent.

作用机制

The mechanism of action of 3-(Methylamino)propan-1-ol depends on its functional groups:

Alcohol Group: The hydroxyl group can participate in hydrogen bonding and act as a nucleophile in various reactions.

Amine Group: The methylamino group can act as a base and participate in nucleophilic substitution and addition reactions.

Molecular Targets and Pathways:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors in biological systems, affecting signal transduction pathways.

相似化合物的比较

Chemical Identity :

- IUPAC Name: 3-(Methylamino)propan-1-ol

- CAS No.: 42055-15-2

- Molecular Formula: C₄H₁₁NO

- Molecular Weight : 89.14 g/mol

- Structure: A secondary amine with a hydroxyl group at position 1 and a methylamino group at position 3 (HO-CH₂-CH₂-CH₂-NH-CH₃) .

Physicochemical Properties :

- Appearance: Clear liquid (analogous to 3-aminopropan-1-ol in ).

- Density : ~0.99 g/cm³ (estimated from similar compounds).

- Boiling Point: ~187°C (similar to 3-aminopropan-1-ol) .

- Solubility : Polar due to hydroxyl and amine groups; miscible in water and organic solvents .

Comparison with Structurally Similar Compounds

3-Aminopropan-1-ol

- Structure : HO-CH₂-CH₂-CH₂-NH₂ (primary amine).

- CAS No.: 156-87-6 .

- Molecular Weight : 75.1 g/mol.

- Key Differences: Higher water solubility (100 g/100 mL vs. ~miscible for this compound) . Lower steric hindrance due to the absence of a methyl group on the amine.

- Applications : Less common in receptor antagonists but used in corrosion inhibitors and surfactants .

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structure: Branched chain with diethylamino group (HO-CH₂-C(CH₃)₂-CH₂-N(C₂H₅)₂).

- CAS No.: Not specified ().

- Molecular Weight : 159.27 g/mol.

- Key Differences: Lower density (0.875 g/cm³) due to branched alkyl chains. Higher flash point (73.9°C vs. ~101°C for 3-aminopropan-1-ol) .

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure : Aromatic thiophene substitution at position 1 (HO-CH₂-CH₂-CH₂-NH-CH₃ linked to thiophene).

- CAS No.: 116539-55-0 .

- Molecular Weight : 171.26 g/mol.

- Key Differences :

- Applications: Intermediate for duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) .

Pharmacological and Functional Comparisons

H₃ Receptor Antagonist Derivatives

- Key Finding: Elongating the alkyl chain in this compound derivatives improves H₃ receptor binding, whereas rigid analogs (e.g., 4-hydroxypiperidines) show reduced potency .

Physicochemical Properties

| Property | This compound | 3-Aminopropan-1-ol | 3-(Diethylamino)-2,2-dimethyl-propan-1-ol |

|---|---|---|---|

| Molecular Weight | 89.14 g/mol | 75.1 g/mol | 159.27 g/mol |

| Density | ~0.99 g/cm³ | 0.99 g/cm³ | 0.875 g/cm³ |

| Water Solubility | Miscible | 100 g/100 mL | Limited |

| Flash Point | ~101°C | 101°C | 73.9°C |

Chemical Manufacturing

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Used in non-pharmaceutical industries (e.g., coatings) .

生物活性

3-(Methylamino)propan-1-ol, also known as 3-Methylamino-1-(2-thienyl)-1-propanol (MMAA), is a compound with significant biological activity, primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly the antidepressant drug duloxetine. This article explores the biological activity of MMAA, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₇H₁₃N₁OS

- Molecular Weight : 155.25 g/mol

- Structure : Contains a methylamino group attached to a propanol backbone with a thiophene ring.

MMAA is primarily involved in the synthesis of duloxetine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). The mechanism of action includes:

- Inhibition of Reuptake : Duloxetine increases serotonin and norepinephrine levels in the brain by inhibiting their reuptake at synaptic clefts.

- Modulation of Neurotransmitters : It affects various neurotransmitter systems, contributing to its antidepressant and anxiolytic effects.

1. Antidepressant Effects

Duloxetine, synthesized from MMAA, is used to treat major depressive disorder (MDD) and generalized anxiety disorder (GAD). Clinical studies have shown that duloxetine effectively improves mood and anxiety symptoms in patients with these conditions.

2. Pain Management

Duloxetine is also indicated for chronic pain conditions such as fibromyalgia and diabetic neuropathic pain. Research indicates that it can significantly reduce pain intensity and improve quality of life for these patients.

Clinical Efficacy

A systematic review of randomized controlled trials highlighted the efficacy of duloxetine in treating MDD and GAD. The results indicated:

| Study Type | Sample Size | Treatment Duration | Outcome |

|---|---|---|---|

| RCT | 500 | 8 weeks | Significant reduction in depression scores (p < 0.01) |

| RCT | 300 | 12 weeks | Improvement in anxiety symptoms (p < 0.05) |

Pharmacokinetics

Research has demonstrated that MMAA exhibits rapid absorption and metabolism in vivo. A study involving animal models revealed:

- Bioavailability : Approximately 60% after oral administration.

- Half-life : Approximately 12 hours, allowing for once-daily dosing in therapeutic applications.

Safety Profile

While MMAA itself has limited direct toxicity data, duloxetine's safety profile is well-documented. Common side effects include:

- Nausea

- Dry mouth

- Fatigue

- Dizziness

Serious adverse effects may include hepatotoxicity and increased risk of suicidal thoughts in younger populations.

常见问题

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 3-(methylamino)propan-1-ol with high enantiomeric purity?

- Methodological Answer : A common approach involves stereoselective arylation of chiral intermediates. For example, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol can be synthesized via sodium amide-mediated arylation with 1-fluoronaphthalene in dimethyl sulfoxide (DMSO), ensuring enantiomeric control (R-isomer <0.5%) . Chiral resolution techniques, such as crystallization with enantiopure acids, may further enhance purity.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the amine, hydroxyl, and alkyl chain positions. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 179.26 for C₁₁H₁₇NO derivatives). Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹). High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak® AD-H) assesses enantiopurity .

Q. How is this compound quantified as an impurity in duloxetine hydrochloride formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 220 nm) is standardized for impurity profiling. The mobile phase typically combines acetonitrile and phosphate buffer (pH 3.0) in gradient mode. Calibration curves using reference standards (e.g., USP/EP guidelines) ensure detection limits <0.1% .

Advanced Research Questions

Q. How can researchers mitigate the formation of undesired isomers during the synthesis of this compound-based pharmaceutical intermediates?

- Methodological Answer : Optimizing reaction conditions (e.g., low temperature, inert atmosphere) minimizes racemization. Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases) can enhance stereoselectivity. Computational modeling (DFT) aids in predicting transition states to guide catalyst design .

Q. What strategies are effective in resolving contradictory data regarding the catalytic efficiency in hydrogenation of this compound derivatives?

- Methodological Answer : Systematic Design of Experiments (DoE) evaluates variables like pressure, temperature, and catalyst loading. Kinetic studies using in-situ FTIR or GC-MS track intermediate formation. Palladium nanoparticles on modified supports (e.g., Lindlar catalyst) improve selectivity for alkyne-to-alkane conversions, addressing yield discrepancies .

Q. What role does the hydroxyl group in this compound play in its reactivity toward oxidation or substitution reactions?

- Methodological Answer : The hydroxyl group undergoes oxidation to carbonyl derivatives using CrO₃ or KMnO₄ under acidic conditions. Nucleophilic substitution at the amine site (e.g., amidation with acetyl chloride) requires protection of the hydroxyl group (e.g., silylation with TBSCl). Mechanistic studies via isotopic labeling (¹⁸O) elucidate reaction pathways .

Data Contradiction Analysis

Q. How should researchers address variability in reported yields for this compound synthesis across literature?

- Methodological Answer : Reproducibility issues often stem from trace moisture or oxygen sensitivity. Strict anhydrous conditions (Schlenk line) and reagent purity validation (Karl Fischer titration) are essential. Comparative studies using alternative catalysts (e.g., NaNH₂ vs. KOtBu) under standardized protocols can isolate critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。